molecular formula C13H13BrO2 B12308504 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12308504
M. Wt: 281.14 g/mol
InChI Key: RPYDJWOAYYXMIT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclic structures known as bicyclo[2.1.1]hexanes. These structures are characterized by their unique three-dimensional geometry, which makes them valuable in various fields of scientific research and industrial applications. The presence of a bromophenyl group and a carboxylic acid functional group further enhances the compound’s reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient construction of the bicyclic framework. The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .

Industrial Production Methods

For large-scale industrial production, alternative methods that are more scalable and less reliant on specialized equipment are preferred. One such method involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This method offers wide functional group tolerance and allows for the efficient construction of the bicyclic ring system.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is primarily related to its ability to interact with various molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on biomolecules, thereby modulating their activity. The bromophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific combination of a bromophenyl group and a carboxylic acid functional group on the bicyclo[2.1.1]hexane scaffold. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds .

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H13BrO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16)

InChI Key

RPYDJWOAYYXMIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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